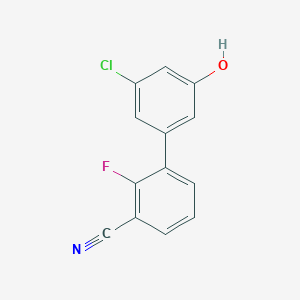

3-Chloro-5-(3-cyano-2-fluorophenyl)phenol

Description

BenchChem offers high-quality 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chloro-5-hydroxyphenyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO/c14-10-4-9(5-11(17)6-10)12-3-1-2-8(7-16)13(12)15/h1-6,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAZOQWGNKHNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685953 | |

| Record name | 3'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261960-99-9 | |

| Record name | 3'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-(3-cyano-2-fluorophenyl)phenol CAS 1261960-99-9

An In-Depth Technical Guide to 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS 1261960-99-9)

Executive Summary

3-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS 1261960-99-9) is a specialized biaryl intermediate critical to the synthesis of small-molecule inhibitors targeting Hypoxia-Inducible Factor-2 alpha (HIF-2α) . Structurally, it serves as a scaffold-enabling pharmacophore, combining a phenolic handle for ether linkage with an electron-deficient, substituted biaryl system designed to occupy hydrophobic pockets in target proteins (e.g., the PAS-B domain of HIF-2α).

This guide provides a comprehensive technical analysis for researchers and process chemists, detailing the compound's synthesis, structural properties, quality control parameters, and handling protocols. The methodologies described prioritize high-purity isolation essential for late-stage pharmaceutical applications.

Chemical Profile & Structural Analysis

The compound features a meta-substituted phenol core linked to a highly substituted phenyl ring. The specific arrangement of the chloro, fluoro, and cyano groups dictates its electronic properties and binding affinity.

| Property | Data |

| Chemical Name | 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol |

| CAS Number | 1261960-99-9 |

| Molecular Formula | C₁₃H₇ClFNO |

| Molecular Weight | 247.65 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water |

| pKa (Phenolic OH) | ~7.8–8.2 (Predicted; enhanced acidity due to electron-withdrawing aryl group) |

| Key Pharmacophore | Biaryl axis with ortho-fluoro/cyano substitution (restricted rotation) |

Structural Logic & Pharmacophore Insights

-

Biaryl Axis: The bond between the phenol and the fluorophenyl ring is formed via cross-coupling. The ortho-fluoro group on the pendant ring induces a twisted conformation relative to the phenol, often critical for selectivity in protein binding pockets.

-

Phenolic Hydroxyl (-OH): Serves as the primary nucleophile for downstream etherification (e.g., SNAr or Mitsunobu reactions) to attach the scaffold to a heterocyclic core (e.g., triazolopyridine in HIF-2α inhibitors).

-

Cyano & Chloro Groups: These electron-withdrawing groups (EWG) modulate the lipophilicity (LogP) and metabolic stability of the final drug candidate, while the cyano group can participate in hydrogen bonding interactions.

Synthetic Pathways (Suzuki-Miyaura Coupling)

The most robust route to CAS 1261960-99-9 involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between a boronic acid derivative and an aryl halide.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond.

-

Fragment A (Nucleophile): 3-Chloro-5-hydroxyphenylboronic acid (CAS 1214900-52-3).[1][2]

-

Fragment B (Electrophile): 3-Bromo-2-fluorobenzonitrile (CAS 941294-54-8).

Detailed Experimental Protocol

Objective: Synthesis of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol on a 10g scale.

Reagents:

-

3-Bromo-2-fluorobenzonitrile (1.05 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv) – Chosen for stability and efficiency with aryl chlorides/bromides.

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent System: 1,4-Dioxane / Water (4:1 v/v) – Ensures solubility of both organic fragments and inorganic base.

Step-by-Step Workflow:

-

Inerting: Charge a 500 mL 3-neck round-bottom flask with Fragment A (10.0 g), Fragment B (12.1 g), and K₂CO₃ (19.9 g). Evacuate and backfill with Nitrogen (N₂) three times.

-

Solvent Addition: Add degassed 1,4-Dioxane (160 mL) and Water (40 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (1.4 g) under a positive stream of N₂.

-

Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by HPLC/TLC until Fragment A is <1%.

-

Work-up:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (EtOAc, 200 mL) and Water (200 mL).

-

Acidify the aqueous layer slightly (pH ~4-5) with 1M HCl to ensure the phenol is protonated and partitions into the organic phase.

-

Separate phases. Extract aqueous layer with EtOAc (2 x 100 mL).

-

-

Purification:

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Recrystallization: Dissolve crude residue in minimal hot Ethanol/Heptane (1:3). Cool slowly to 4°C to precipitate the product.

-

Alternatively, use Flash Column Chromatography (SiO₂, 0–30% EtOAc in Hexanes).

-

Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of CAS 1261960-99-9.

Quality Control & Characterization

To ensure the integrity of the intermediate for drug development, the following specification limits are recommended.

| Test | Method | Specification |

| Appearance | Visual | Off-white to pale yellow powder |

| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure; Phenolic OH signal ~10.2 ppm |

| Purity | HPLC (C18, ACN/H₂O) | ≥ 98.0% (Area %) |

| Water Content | Karl Fischer (KF) | ≤ 0.5% w/w |

| Residual Solvents | GC-HS | Dioxane < 380 ppm; EtOAc < 5000 ppm |

| Palladium Content | ICP-MS | ≤ 20 ppm |

Critical Impurity Profile

-

Protodeboronation Byproduct: 3-chlorophenol (from hydrolysis of the boronic acid). Control: Anhydrous storage of boronic acid; optimized catalyst load.

-

Homocoupling Dimer: Biaryl ether formation. Control: Strict oxygen exclusion during coupling.

Handling, Stability, and Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to oxidation over prolonged exposure to air and light.

-

Safety:

-

Signal Word: Warning.

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

-

-

Stability: Stable for >24 months if stored properly. Avoid contact with strong oxidizing agents and strong bases (which deprotonate the phenol).

Strategic Application in Drug Discovery

CAS 1261960-99-9 is a "privileged structure" intermediate. Its primary utility lies in the synthesis of HIF-2α antagonists (related to the Belzutifan class). The biaryl system mimics the hydrophobic interactions required to disrupt the dimerization of HIF-2α with HIF-1β, a pathway critical in renal cell carcinoma (RCC) therapy.

Researchers utilize the phenolic -OH to link this biaryl "tail" to various heteroaromatic "heads" (e.g., triazoles, pyridazines) via:

-

SNAr Reaction: Displacement of a leaving group (Cl, F) on a heteroaromatic core.

-

Mitsunobu Reaction: Coupling with an alcohol on the core scaffold.

Figure 2: Application logic of CAS 1261960-99-9 in synthesizing HIF-2α inhibitors.

References

-

Synthesis of Biaryl Phenols via Suzuki Coupling

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.Link

-

-

HIF-2α Inhibitor Structural Activity Relationships (SAR)

-

Wallace, E. M., et al. (2016). A Fluorinated Alkoxy-Benzamide Inhibitor of Hypoxia-Inducible Factor-2 (HIF-2) with Efficacy in Renal Cell Carcinoma Models. Journal of Medicinal Chemistry.Link

- Note: Describes the utility of electron-deficient biaryl ethers in HIF-2α binding pockets.

-

-

Chemical Vendor Data & CAS Verification

-

Patent Literature (Contextual)

-

Xu, R., et al. (Peloton Therapeutics). Heteroaryl compounds as HIF-2alpha inhibitors. WO2015035223A1. (Describes similar biaryl ether scaffolds). Link

-

Sources

Novel Biaryl Ether Building Blocks: A Technical Guide for Advancing Drug Discovery

Abstract

The biaryl ether motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of approved therapeutics and clinical candidates.[1][2][3] Its prevalence stems from its unique structural and electronic properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of novel biaryl ether building blocks. We will delve into the core synthetic strategies for their creation, explore the rationale behind experimental choices, and present detailed protocols for their synthesis and application. By understanding the nuances of these powerful scaffolds, drug discovery programs can be significantly accelerated.

The Strategic Importance of the Biaryl Ether Scaffold in Medicinal Chemistry

The biaryl ether linkage is more than just a simple connection between two aromatic rings. Its significance in drug design is multifaceted:

-

Structural Rigidity and Conformational Control: The ether linkage introduces a degree of conformational constraint, which can be crucial for optimizing ligand-receptor interactions. This controlled flexibility allows for the precise positioning of pharmacophoric elements within a binding pocket, leading to enhanced potency and selectivity.

-

Metabolic Stability: Compared to more labile functionalities, the biaryl ether bond often exhibits greater resistance to metabolic degradation, contributing to improved pharmacokinetic profiles and longer in vivo half-lives.[4]

-

Modulation of Physicochemical Properties: The introduction of a biaryl ether moiety can significantly influence a molecule's lipophilicity, polarity, and solubility. These properties are critical for absorption, distribution, metabolism, and excretion (ADME), and their fine-tuning is a key aspect of drug optimization.

-

Access to Privileged Chemical Space: Biaryl ethers are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple, unrelated biological targets.[1][5] This versatility makes them attractive starting points for the development of new therapeutics against a wide range of diseases.

The prevalence of the biaryl ether motif in successful drugs, such as the anti-inflammatory agent Diflunisal and the non-steroidal anti-inflammatory drug (NSAID) Felbinac, underscores its importance in the pharmaceutical industry.[6]

Core Synthetic Strategies for Biaryl Ether Construction

The synthesis of biaryl ethers has evolved significantly from the harsh conditions of the classical Ullmann condensation. Modern methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance, making the construction of complex biaryl ether building blocks more accessible than ever.

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation, first reported in the early 20th century, is the traditional method for forming biaryl ethers via a copper-catalyzed reaction between an aryl halide and a phenol.[7] While historically requiring high temperatures and stoichiometric amounts of copper, recent advancements have transformed this reaction into a more practical and versatile tool.[8]

Causality Behind Modern Improvements:

The limitations of the original Ullmann reaction stemmed from the low reactivity of the copper catalyst and the harsh conditions required to drive the reaction. The key to modernizing this method has been the development of sophisticated ligand systems that enhance the solubility and reactivity of the copper catalyst.[9][10][11] Bidentate ligands, in particular, have been shown to promote the reaction under much milder conditions.[10][11] Furthermore, the use of copper nanoparticles has emerged as a promising strategy, offering high catalytic activity and the potential for catalyst recycling.[9]

Self-Validating Protocol: Ligand-Accelerated Ullmann Condensation

This protocol describes a general procedure for the synthesis of a biaryl ether using a modern, ligand-accelerated Ullmann coupling.

| Step | Procedure | Rationale |

| 1. Reagent Preparation | In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv), and a base (e.g., cesium carbonate (Cs2CO3), 2.0 equiv). | The inert atmosphere is crucial to prevent oxidation of the Cu(I) catalyst. Cesium carbonate is a strong base that effectively deprotonates the phenol, generating the more nucleophilic phenoxide. The excess phenol ensures complete consumption of the limiting aryl halide. |

| 2. Solvent Addition | Add a high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). | These solvents help to dissolve the reagents and facilitate the reaction by stabilizing charged intermediates. |

| 3. Reaction | Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). | The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| 4. Workup | Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and other inorganic byproducts. | This standard workup procedure purifies the crude product. |

| 5. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel. | Column chromatography separates the desired biaryl ether from any unreacted starting materials and side products. |

Diagram: Catalytic Cycle of the Ullmann Condensation

Caption: Simplified catalytic cycle of the Ullmann condensation for biaryl ether synthesis.

The Buchwald-Hartwig C-O Coupling: A Palladium-Powered Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the formation of C-O bonds, providing a powerful and versatile alternative to the Ullmann condensation.[12] This methodology is particularly valuable for its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions.[12][13]

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig C-O coupling hinges on the careful selection of the palladium precursor, the phosphine ligand, and the base.

-

Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used, with Pd(OAc)2 and Pd2(dba)3 being common choices.[14] The active catalyst is a Pd(0) species, which is generated in situ from the Pd(II) precursor.

-

Phosphine Ligand: The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting both the oxidative addition and the reductive elimination steps.[12][15] These ligands stabilize the palladium center and facilitate the key bond-forming events.

-

Base: A strong, non-nucleophilic base is required to deprotonate the phenol.[14] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3) are frequently employed.[14] The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.

Self-Validating Protocol: Buchwald-Hartwig C-O Coupling

This protocol outlines a general procedure for the synthesis of a biaryl ether via a Buchwald-Hartwig C-O coupling reaction.

| Step | Procedure | Rationale |

| 1. Catalyst Pre-formation (Optional but Recommended) | In a glovebox, combine the palladium precursor (e.g., Pd(OAc)2, 0.02 equiv) and the phosphine ligand (e.g., a biarylphosphine ligand, 0.04 equiv) in an appropriate solvent (e.g., toluene). Stir for 10-15 minutes to form the active catalyst complex. | Pre-forming the catalyst can lead to more consistent and reproducible results. |

| 2. Reagent Addition | To the pre-formed catalyst solution, add the aryl halide (1.0 equiv), the phenol (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv). | The order of addition can be important. Adding the base last often prevents premature side reactions. |

| 3. Reaction | Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor its progress. | The reaction is typically faster than the Ullmann condensation. |

| 4. Workup and Purification | Follow the same workup and purification procedure as described for the Ullmann condensation. | The purification method will depend on the properties of the specific biaryl ether being synthesized. |

Diagram: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling

Caption: Simplified catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

Novel Biaryl Ether Building Blocks and Their Applications

The ability to efficiently synthesize a diverse range of biaryl ethers has led to the development of novel building blocks with unique properties and applications in drug discovery. These building blocks can be broadly categorized based on their structural features and intended applications.

Conformationally Restricted Biaryl Ethers

Introducing steric bulk or specific substitution patterns around the ether linkage can lock the biaryl system into a preferred conformation. This strategy is particularly useful for designing inhibitors that target well-defined binding pockets. Axially chiral biaryl ethers, which exist as stable atropisomers due to restricted rotation around the C-O-C bond, represent an exciting class of conformationally restricted building blocks.[16][17] Their unique three-dimensional structures can lead to highly selective and potent biological activity.[16]

Biaryl Ethers with Integrated Pharmacophores

Novel building blocks can be designed to incorporate key pharmacophoric elements directly into the biaryl ether scaffold. For example, the inclusion of hydrogen bond donors or acceptors, acidic or basic functionalities, or specific heterocyclic rings can pre-organize the molecule for optimal interaction with its biological target. This approach streamlines the drug discovery process by reducing the need for extensive downstream functionalization.

Biaryl Ether-Based Scaffolds for Fragment-Based Drug Discovery (FBDD)

Small, synthetically accessible biaryl ether fragments are valuable tools in FBDD campaigns. These fragments can be used to probe the chemical space of a target protein and identify initial binding interactions. The modular nature of biaryl ether synthesis allows for the rapid generation of fragment libraries with diverse substitution patterns, facilitating the identification of high-affinity ligands.

Case Study: The Application of a Novel Biaryl Ether Building Block in the Development of a Kinase Inhibitor

To illustrate the practical application of these concepts, let's consider a hypothetical case study involving the development of a novel kinase inhibitor.

Problem: A previously identified kinase inhibitor suffers from poor metabolic stability and off-target effects.

Proposed Solution: Introduce a novel biaryl ether building block to address these liabilities.

Experimental Workflow:

-

Design and Synthesis: A conformationally restricted biaryl ether building block is designed to improve selectivity by enforcing a specific binding mode. The synthesis is carried out using a Buchwald-Hartwig C-O coupling protocol, which is chosen for its compatibility with the sensitive functional groups present in the molecule.

-

In Vitro Evaluation: The resulting analog is tested in a panel of kinase assays. The data reveals a significant improvement in both potency and selectivity compared to the parent compound.

-

ADME Profiling: The metabolic stability of the new compound is assessed in human liver microsomes. The results confirm that the biaryl ether modification has successfully blocked a key metabolic soft spot, leading to a longer half-life.

-

Structural Biology: Co-crystallization of the inhibitor with the target kinase reveals that the biaryl ether moiety makes key hydrophobic and van der Waals interactions within the active site, explaining the observed increase in potency and selectivity.

Diagram: Drug Discovery Workflow Employing a Novel Biaryl Ether Building Block

Caption: A streamlined workflow for lead optimization using a novel biaryl ether building block.

Future Perspectives and Conclusion

The field of biaryl ether synthesis continues to evolve, with ongoing research focused on the development of even more efficient and sustainable catalytic systems. The exploration of new ligand scaffolds, the use of alternative metal catalysts, and the application of flow chemistry are all promising avenues for future investigation.

References

- Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.

- Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst - - Research at TUS.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate.

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.

- Buchwald–Hartwig amination - Wikipedia.

- Expanding chemical space by para-C−H arylation of arenes - PMC - NIH.

- Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Xingwei Li.

- Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable.

- Buchwald-Hartwig Coupling - Organic Synthesis.

- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.

- (PDF) Design, Synthesis, and Structural Studies on Potent Biaryl Inhibitors of Type II Dehydroquinases - ResearchGate.

- Examples of drugs containing a biaryl moiety. | Download Scientific Diagram - ResearchGate.

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry.

- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry - ACS Publications.

- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC.

- WO2013064984A1 - Biaryl ether sulfonamides and their use as therapeutic agents.

- Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Chemical Communications (RSC Publishing).

- Biaryl ethers as potent allosteric inhibitors of reverse transcriptase and its key mutant viruses: aryl substituted pyrazole as a surrogate for the pyrazolopyridine motif - PubMed.

- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - OUCI.

- (a) Formation of biaryl ethers in the presence of CuI salt and... | Download Scientific Diagram - ResearchGate.

- Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update - MDPI.

- Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal.

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books.

- Biaryl Synthesis via C–H Bond Activation: Strategies and Methods - Research Explorer The University of Manchester.

- Selected biaryl-containing drug molecules, natural products, and chiral ligands - ResearchGate.

- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates | Journal of the American Chemical Society.

- Novel method can efficiently create several “building blocks” of pharmaceutical drugs.

- Examples of (hetero)biaryl‐containing drugs and functional materials. - ResearchGate.

- Advanced Chemical Building Blocks | Novel scaffolds.

- Building Block Synthesis for R&D - BOC Sciences.

- Structural features which influence drug action - IS MUNI.

- Novel method can efficiently create several 'building blocks' of pharmaceutical drugs.

- Biaryl ether retrohydroxamates as potent, long-lived, orally bioavailable MMP inhibitors.

- Pharmaceuticals containing heteroaromatic biaryl motifs.4 - ResearchGate.

- Collection - Biaryl Ethers as Novel Non-nucleoside Reverse Transcriptase Inhibitors with Improved Potency against Key Mutant Viruses - Journal of Medicinal Chemistry - ACS Figshare.

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed.

Sources

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 10. research.tus.ie [research.tus.ie]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 17. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Alchemy of Fluorine: A Technical Guide to the Medicinal Chemistry of Fluorinated Biaryl Phenols

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a central pillar of modern medicinal chemistry, transforming molecular properties to overcome perennial challenges in drug development. This guide delves into the specialized domain of fluorinated biaryl phenols, a privileged structural motif that combines the conformational influence of a biaryl scaffold with the critical hydrogen-bonding capabilities of a phenol. We will explore the nuanced interplay between fluorine substitution and the resulting pharmacological profile, offering a technical narrative grounded in field-proven insights. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of synthetic strategies, structure-activity relationships (SAR), and the underlying mechanistic principles that govern the efficacy of these powerful compounds.

The Strategic Role of Fluorine in Modern Drug Discovery

The humble fluorine atom, with its diminutive size (a van der Waals radius of 1.47 Å, akin to hydrogen) and supreme electronegativity (3.98 on the Pauling scale), exerts a profound influence on molecular behavior.[1] Its incorporation is not a mere substitution but a strategic maneuver to enhance a molecule's drug-like properties.[2] The rationale for fluorination is multifaceted:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it exceptionally resistant to cleavage by metabolic enzymes like cytochrome P450s.[2][3] Placing fluorine at a known metabolic "soft spot" can dramatically increase a drug's half-life and oral bioavailability.[1][2]

-

Modulation of Physicochemical Properties: Fluorine's intense electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups.[4] For instance, fluorination of a phenol can lower its pKa, influencing its ionization state at physiological pH and thereby affecting its binding affinity and membrane permeability.[5] This can be a critical tool for improving bioavailability.[1]

-

Enhanced Binding Affinity: The electronegativity of fluorine can create favorable non-covalent interactions with protein targets, including dipole-dipole interactions and even weak hydrogen bonds.[3][5] These interactions can lock the molecule into a more favorable binding conformation, boosting potency and selectivity.[6]

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule.[6] In biaryl systems, this is particularly important as it can influence the dihedral angle between the two aryl rings, a key determinant of biological activity.

It is this deliberate manipulation of a molecule's electronic and steric properties that makes fluorine an indispensable tool in the medicinal chemist's arsenal.[7]

The Fluorinated Biaryl Phenol Scaffold: A Privileged Motif

Biaryl scaffolds are prevalent in a vast array of natural products and therapeutic agents, valued for their ability to present pharmacophoric elements in a defined three-dimensional space.[8][9] When combined with a phenolic hydroxyl group—a potent hydrogen bond donor and acceptor—and strategically placed fluorine atoms, the resulting fluorinated biaryl phenol becomes a highly "privileged" scaffold. This motif is particularly adept at targeting enzymes and receptors where precise conformational alignment and key hydrogen bonding interactions are paramount for activity.

The true power of this scaffold lies in the synergistic effects of its components:

-

The biaryl core provides a rigid, yet tunable, framework. The rotational barrier around the central C-C bond can be influenced by the size and electronics of the substituents, a phenomenon known as atropisomerism.[10][11][12]

-

The phenol group often serves as a critical anchor point, forming a key hydrogen bond with the target protein. Its acidity and hydrogen bonding capacity can be fine-tuned by the electronic effects of the fluorine substituents.

-

Fluorine atoms act as strategic modulators, enhancing metabolic stability, altering lipophilicity, and influencing the electronic landscape of the entire molecule to optimize protein-ligand interactions.[13]

Synthetic Strategies and Methodologies

The construction of fluorinated biaryl phenols requires a robust and flexible synthetic toolbox. The primary challenge lies in the controlled formation of the biaryl bond, often in the presence of sensitive functional groups.

Key Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the synthesis of biaryls, including fluorinated variants, due to its functional group tolerance and mild reaction conditions.[14]

Conceptual Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Synthesis of a Model Fluorinated Biaryl Phenol

This protocol describes the synthesis of 2'-fluoro-4-hydroxybiphenyl, a representative example.

Objective: To synthesize 2'-fluoro-4-hydroxybiphenyl via Suzuki-Miyaura coupling.

Materials:

-

(4-(benzyloxy)phenyl)boronic acid

-

1-bromo-2-fluorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Methanol

Step 1: Suzuki-Miyaura Coupling (Synthesis of 4-(benzyloxy)-2'-fluorobiphenyl)

-

Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve (4-(benzyloxy)phenyl)boronic acid (1.0 equiv) and 1-bromo-2-fluorobenzene (1.1 equiv) in a 4:1 mixture of 1,4-dioxane and water.

-

Reagent Addition: Add sodium carbonate (3.0 equiv) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). Causality: The base is essential for the transmetalation step of the catalytic cycle. The palladium catalyst is the core component that facilitates the C-C bond formation.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(benzyloxy)-2'-fluorobiphenyl as a solid.

Step 2: Deprotection (Synthesis of 2'-fluoro-4-hydroxybiphenyl)

-

Preparation: Dissolve the product from Step 1 in methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material). Causality: The benzyl ether is a common protecting group for phenols. It is stable to the Suzuki coupling conditions and can be selectively removed by catalytic hydrogenation.

-

Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the final product, 2'-fluoro-4-hydroxybiphenyl. The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The analysis of SAR enables the determination of which chemical groups are responsible for evoking a target biological effect.[15] For fluorinated biaryl phenols, SAR studies typically focus on three key areas: the position of the fluorine atom(s), the substitution pattern on the phenolic ring, and the influence of atropisomerism.

Impact of Fluorine Position

The placement of fluorine on the biaryl scaffold is a critical determinant of activity. A fluorine atom can act as a metabolic shield, a conformational lock, or an electronic modulator.

Hypothetical SAR Data for a Fluorinated Biaryl Phenol Inhibitor Series

| Compound ID | Fluorine Position | R Group (para to -OH) | IC₅₀ (nM) | Metabolic Half-life (t½, min) |

| 1a | None | -H | 250 | 15 |

| 1b | 2'-Fluoro | -H | 50 | 45 |

| 1c | 3'-Fluoro | -H | 180 | 30 |

| 1d | 4'-Fluoro | -H | 95 | 60 |

| 1e | 2'-Fluoro | -CH₃ | 40 | 75 |

| 1f | 2'-Fluoro | -Cl | 25 | 90 |

This data is illustrative and not from a specific study.

Analysis of SAR Table:

-

Blocking Metabolism: Comparing 1a (non-fluorinated) to 1d (4'-fluoro), the significant increase in metabolic half-life suggests that the 4'-position was a site of oxidative metabolism, which is now blocked by the stable C-F bond.[1]

-

Conformational Effects: The superior potency of the 2'-fluoro analogue (1b ) over the 3'-fluoro (1c ) and 4'-fluoro (1d ) analogues suggests that the ortho-fluorine substituent may induce a specific atropisomeric conformation that is more favorable for binding to the target protein.[6] This steric interaction can restrict rotation around the biaryl bond, pre-organizing the molecule for optimal target engagement.

-

Synergistic Effects: The combination of a 2'-fluoro group with other substituents on the phenolic ring (e.g., 1f ) can lead to further enhancements in potency and metabolic stability, highlighting the importance of exploring multiparameter optimization.

Atropisomerism: The Chiral Axis

When rotation around the biaryl bond is sufficiently hindered, stable, non-interconverting rotational isomers (atropisomers) can be isolated.[12] These atropisomers are distinct chemical entities and often exhibit dramatically different pharmacological properties.[16]

Logical Flow of Atropisomerism's Impact on Drug Action

Caption: Impact of atropisomerism on biological activity.

The presence of an ortho-fluorine atom is a common strategy to induce atropisomerism. The development of a drug candidate with a stable chiral axis necessitates the separation of the atropisomers and the individual evaluation of their potency, selectivity, and pharmacokinetic profiles.[17]

Case Studies: Fluorinated Biaryl Phenols in Drug Development

While specific approved drugs that are explicitly "fluorinated biaryl phenols" are part of proprietary discovery programs, the principles are widely applied. For instance, many kinase inhibitors and inhibitors of protein-protein interactions utilize these scaffolds. A notable example of a biaryl-containing drug where atropisomerism is critical is the MCL-1 inhibitor JNJ-4355, which features a tetrasubstituted biaryl core.[18] The principles learned from such complex molecules are directly applicable. Similarly, the development of PD-1/PD-L1 inhibitors has featured biaryl structures where linkages are modified, including with fluorine-containing groups, to improve properties.[19] These examples underscore the industry's reliance on the biaryl motif and the strategic use of substitution to control conformation and function.

Challenges and Future Directions

Despite their potential, the development of fluorinated biaryl phenols is not without its challenges.

-

Synthesis: The synthesis of highly substituted or sterically hindered biaryls can be difficult, often requiring specialized catalysts and conditions.[20][21] The development of more robust and scalable C-H activation and arylation methods is an active area of research.[8]

-

Atropisomeric Stability: Predicting and controlling the rotational stability of the biaryl axis remains a significant challenge. Computational modeling is increasingly used, but experimental validation is essential.[17]

-

Predictive Toxicology: While fluorine is often used to block metabolism, it can sometimes lead to the formation of unexpected or reactive metabolites. A thorough understanding of the metabolic fate of fluorinated compounds is crucial.

The future of this field lies in the integration of computational chemistry for the predictive design of atropisomeric stability and binding affinity, coupled with the development of novel, highly selective synthetic methodologies for C-F bond formation and C-C bond coupling.[22][23] As our understanding of the subtle interplay between fluorine substitution and biological systems deepens, the fluorinated biaryl phenol scaffold will undoubtedly continue to be a source of innovative and effective therapeutics.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.

- The Transformative Role of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide. (n.d.). BenchChem.

- The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2016). National Institutes of Health.

- Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). SlidePlayer.

- Senaweera, S., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. National Institutes of Health.

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., Soloshonok, V. A., Izawa, K., & Liu, H. (2016). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 116(2), 422-518.

- Senaweera, S., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. Journal of the American Chemical Society, 138(32), 10140-10143.

- Wallentin, C. J., Nguyen, J. D., & Stephenson, C. R. (2014). Direct C-F bond formation using photoredox catalysis. Journal of the American Chemical Society, 136(6), 2637-2641.

- A Technical Guide to Fluorinated Biaryl Compounds: Synthesis, Properties, and Applications. (n.d.). BenchChem.

- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). Journal of Medicinal Chemistry.

- Wang, D., & Sun, H. (2017). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.

- Ismalaj, E., & Wencel-Delord, J. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(20), 2867-2879.

- Kapoor, M., Kumar, V., & Guntreddi, T. (2022). Expanding chemical space by para-C−H arylation of arenes. National Institutes of Health.

- Ismalaj, E., & Wencel-Delord, J. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. National Institutes of Health.

- Atropisomerism in medicinal chemistry: challenges and opportunities. (2018). National Institutes of Health.

- Selected biaryl-containing drug molecules, natural products, and chiral ligands. (2021). ResearchGate.

- Zhang, Y., Le, H., & Welch, C. J. (2015). Chromatographic resolution of atropisomers for toxicity and biotransformation studies in pharmaceutical research.

- Atropisomerism in Drug Discovery and Development. (2018). ResearchGate.

- Structure–activity relationship. (2023, December 22). In Wikipedia.

- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Chromatographic resolution of atropisomers for toxicity and biotransformation studies in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Direct C-F bond formation using photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Unlocking the "Undruggable": A Technical Guide to the Discovery and Characterization of HIF-2α Protein-Protein Interaction Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the transcription factor Hypoxia-Inducible Factor-2α (HIF-2α) was considered an "undruggable" target. Its activity, critical for the growth and proliferation of a significant subset of cancers, is mediated by a protein-protein interaction (PPI) with its dimerization partner, ARNT. The absence of a well-defined enzymatic active site presented a formidable challenge for traditional small-molecule drug discovery. This in-depth technical guide provides a comprehensive overview of the core principles, key experimental workflows, and pivotal scientific insights that led to the successful development of first-in-class HIF-2α PPI inhibitors. We will delve into the foundational science of HIF-2α, explore the evolution of inhibitor scaffolds from early-stage tool compounds to the clinically approved drug Belzutifan, and provide detailed, field-proven protocols for the essential assays used to identify, characterize, and optimize these groundbreaking therapeutics. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and contribute to this exciting and rapidly advancing field of oncology.

The HIF-2α Conundrum: A High-Value, High-Difficulty Target

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment.[1] Cancer cells adapt to this hostile landscape by activating a sophisticated molecular response orchestrated by the Hypoxia-Inducible Factors (HIFs).[2] The HIF transcription factors are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3]

Under normal oxygen conditions (normoxia), the HIF-α subunits are hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2][4] In hypoxic conditions, the lack of oxygen as a co-substrate for PHDs leads to the stabilization and accumulation of HIF-α.[2] Stabilized HIF-α translocates to the nucleus, where it dimerizes with ARNT, binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and drives the transcription of a plethora of genes involved in angiogenesis, cell proliferation, metabolism, and metastasis.[1][3]

While both HIF-1α and HIF-2α contribute to the hypoxic response, they have distinct and sometimes opposing roles in cancer. In clear cell renal cell carcinoma (ccRCC), the most common form of kidney cancer, inactivation of the VHL tumor suppressor gene is a defining feature.[5] This genetic alteration leads to the constitutive stabilization of HIF-α subunits, even in the presence of normal oxygen levels, a state referred to as "pseudohypoxia".[4] In this context, HIF-2α, and not HIF-1α, has been identified as the primary oncogenic driver. The critical role of HIF-2α in ccRCC and other cancers, such as neuroendocrine tumors and some glioblastomas, established it as a high-value therapeutic target.[6][7]

The challenge, however, lay in the nature of its activity. The oncogenic function of HIF-2α is dependent on its dimerization with ARNT, a protein-protein interaction lacking a deep, well-defined pocket typically exploited by small-molecule inhibitors.[3] This rendered HIF-2α "undruggable" by conventional approaches for many years.

The HIF-2α Signaling Pathway

The following diagram illustrates the core HIF-2α signaling pathway and the point of intervention for the inhibitors discussed in this guide.

Caption: HIF-2α signaling in normoxia vs. hypoxia and the mechanism of inhibitor action.

The Dawn of HIF-2α Inhibition: From Fragment Screens to Clinical Candidates

The breakthrough in targeting HIF-2α came from the discovery of a cryptic, ligandable pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.[8] This internal cavity, not immediately obvious from the apo-protein structure, proved to be the Achilles' heel of this formidable target.

First-Generation Scaffolds: The PT-Series

Researchers at UT Southwestern and the subsequent spin-off company, Peloton Therapeutics, pioneered the development of the first HIF-2α inhibitors.[9] Through a combination of nuclear magnetic resonance (NMR)-based fragment screening and structure-based drug design, they identified small molecules that could bind to the HIF-2α PAS-B internal cavity.[8] These initial hits were optimized to yield the first-in-class clinical candidate, PT2385 , and its close analog, PT2399 .[6]

These compounds allosterically induce a conformational change in the HIF-2α PAS-B domain that prevents its heterodimerization with ARNT.[10] By disrupting this crucial PPI, the PT-series compounds effectively block the transcriptional activity of HIF-2α, leading to the downregulation of its target genes and subsequent anti-tumor effects.[10] The discovery and optimization of these early scaffolds provided the crucial proof-of-concept that HIF-2α was indeed a druggable target.[11]

Second-Generation Scaffolds: Belzutifan (MK-6482)

While the first-generation inhibitors demonstrated clinical activity, there was room for improvement in terms of potency, pharmacokinetic properties, and overcoming potential resistance mechanisms.[6] This led to the development of second-generation compounds, culminating in Belzutifan (MK-6482, formerly PT2977) .[5]

Belzutifan features a modified scaffold that confers improved potency and a more favorable pharmacokinetic profile. Its mechanism of action remains the same: allosteric inhibition of the HIF-2α/ARNT PPI.[12] The remarkable clinical efficacy of Belzutifan in patients with VHL disease-associated ccRCC and other tumors led to its FDA approval, marking a new era of targeted therapy for these malignancies.[5]

Emerging Scaffolds and Future Directions

The success of Belzutifan has spurred further research into novel HIF-2α inhibitor scaffolds.[13] These efforts are focused on several key areas:

-

Overcoming Resistance: Acquired resistance to HIF-2α inhibitors can emerge through mutations in the HIF-2α PAS-B pocket or in its dimerization partner, ARNT.[6] The development of new scaffolds that can accommodate these mutations is an active area of research.[14]

-

Improved Selectivity and Potency: While current inhibitors are highly selective for HIF-2α over HIF-1α, further optimization of selectivity and potency could lead to improved therapeutic windows and reduced off-target effects.[15]

-

Novel Modalities: Beyond small-molecule inhibitors, other therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) that induce the degradation of HIF-2α, are being explored.[16]

The table below summarizes the key features of the different generations of HIF-2α inhibitor scaffolds.

| Scaffold Generation | Key Compounds | Core Scaffold Features | Key Improvements | Clinical Status |

| First-Generation | PT2385, PT2399 | Tricyclic core | Proof-of-concept for druggability of HIF-2α | Clinical trials |

| Second-Generation | Belzutifan (MK-6482) | Modified tricyclic core | Improved potency and pharmacokinetics | FDA Approved[17] |

| Emerging Scaffolds | Casdatifan (AB521), NKT-2152, DFF332 | Diverse, including tetrahydroquinoline and cycloalkyl[c]thiophene | Potential to overcome resistance, improved properties | In clinical development[3][15] |

The Drug Hunter's Toolkit: Essential Assays for HIF-2α Inhibitor Discovery and Characterization

The successful development of HIF-2α inhibitors has been underpinned by a suite of robust and informative assays. This section provides detailed, step-by-step protocols for the key biophysical, cellular, and in vivo assays that are essential for any HIF-2α inhibitor discovery program.

Biophysical Assays: Quantifying Direct Target Engagement

The foundational step in characterizing a potential HIF-2α inhibitor is to demonstrate and quantify its direct binding to the target protein. Several biophysical techniques are well-suited for this purpose.

The AlphaScreen assay is a powerful, high-throughput method for detecting and quantifying PPIs.[18] It is particularly well-suited for screening large compound libraries to identify initial hits that disrupt the HIF-2α/ARNT interaction.

Principle: The assay utilizes two types of beads: a "Donor" bead and an "Acceptor" bead.[19] One of the interacting proteins (e.g., HIF-2α) is conjugated to the Donor bead, and the other (e.g., ARNT) is conjugated to the Acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead with a laser, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[19] A compound that disrupts the PPI will prevent this proximity, leading to a decrease in the signal.

Experimental Protocol: AlphaScreen for HIF-2α/ARNT Interaction

-

Reagent Preparation:

-

Reconstitute purified, tagged (e.g., GST-HIF-2α PAS-B and His6-ARNT PAS-B) proteins in the assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT).[18]

-

Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.

-

Prepare a suspension of anti-GST Acceptor beads and Streptavidin-coated Donor beads in the assay buffer, protected from light.

-

-

Assay Plate Setup (384-well format):

-

Add a small volume (e.g., 5 µL) of the GST-HIF-2α PAS-B protein solution to each well.

-

Add the test compound or DMSO control (e.g., 2.5 µL) to the appropriate wells.

-

Add the His6-ARNT PAS-B protein solution (e.g., 5 µL) to all wells.

-

Incubate at room temperature for 30-60 minutes to allow for protein-protein interaction and inhibitor binding.

-

-

Bead Addition and Signal Detection:

-

Add the anti-GST Acceptor beads (e.g., 5 µL) to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Add the Streptavidin-coated Donor beads (e.g., 5 µL) to all wells under subdued light.

-

Incubate for 60-120 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand (the "analyte") with a target protein immobilized on a sensor chip (the "ligand").[8] This allows for the determination of the binding affinity (KD) and the on- and off-rates (ka and kd).

Experimental Protocol: SPR Analysis of Inhibitor Binding to HIF-2α

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified HIF-2α PAS-B protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a serial dilution of the test inhibitor in a suitable running buffer (e.g., HBS-EP+).

-

Inject the inhibitor solutions at a constant flow rate over the immobilized HIF-2α surface, followed by a dissociation phase where only the running buffer flows over the chip.

-

Include a blank injection of running buffer for double referencing.

-

-

Data Analysis:

-

Subtract the reference surface signal and the blank injection signal from the active surface signal to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[8] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Protocol: ITC Analysis of Inhibitor Binding to HIF-2α

-

Sample Preparation:

-

Thoroughly dialyze the purified HIF-2α PAS-B protein and dissolve the test inhibitor in the same dialysis buffer to minimize buffer mismatch effects.

-

Degas both the protein and inhibitor solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Load the HIF-2α protein solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.

-

Cellular Assays: Confirming Target Engagement and Functional Effects

While biophysical assays are crucial for demonstrating direct binding, it is equally important to confirm that a compound engages its target in the complex environment of a living cell and elicits the desired functional response.

CETSA is a powerful technique for verifying target engagement in intact cells.[10] The principle is that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: CETSA for HIF-2α Target Engagement

-

Cell Treatment and Heating:

-

Culture a suitable cell line (e.g., 786-O, which has VHL-mutant and constitutively active HIF-2α) to near confluence.

-

Treat the cells with the test inhibitor or a vehicle control for a defined period.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thawing or sonication.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble, stabilized proteins.

-

-

Detection:

-

Quantify the amount of soluble HIF-2α in the supernatant using Western blotting or an ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble HIF-2α as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

A reporter gene assay is a common method to assess the functional activity of a transcription factor.[20] A reporter construct is created that contains a promoter with HREs driving the expression of a readily measurable gene, such as luciferase.

Experimental Protocol: HRE-Luciferase Reporter Assay

-

Cell Transfection:

-

Co-transfect a suitable cell line (e.g., HEK293T) with an HRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment and Hypoxia Induction:

-

Treat the transfected cells with a serial dilution of the test inhibitor.

-

Induce HIF-2α activity by placing the cells in a hypoxic chamber (e.g., 1% O2) or by treating them with a hypoxia-mimetic agent (e.g., cobalt chloride).

-

-

Luciferase Assay:

-

After the induction period, lyse the cells and measure the activity of both the HRE-driven luciferase and the control luciferase using a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the HRE-luciferase activity to the control luciferase activity.

-

Calculate the percent inhibition of HIF-2α transcriptional activity for each inhibitor concentration and determine the IC50 value.

-

A more direct way to assess the functional consequence of HIF-2α inhibition is to measure the expression of its endogenous target genes, such as VEGFA, CCND1 (Cyclin D1), and EPO.[21]

Experimental Protocol: qPCR for HIF-2α Target Genes

-

Cell Treatment and RNA Extraction:

-

Treat a relevant cell line (e.g., 786-O) with the test inhibitor under conditions that activate HIF-2α.

-

Extract total RNA from the cells using a standard method (e.g., TRIzol).

-

-

cDNA Synthesis and qPCR:

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qPCR) using primers specific for HIF-2α target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method.

-

Determine the dose-dependent inhibition of target gene expression by the inhibitor.

-

In Vivo Assays: Evaluating Anti-Tumor Efficacy

The ultimate test of a potential cancer therapeutic is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the workhorse for in vivo efficacy studies.[22]

Experimental Protocol: ccRCC Xenograft Model

-

Tumor Implantation:

-

Implant a suitable human ccRCC cell line (e.g., 786-O) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test inhibitor and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

-

Efficacy Assessment:

-

Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or Western blotting).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Assess the tolerability of the treatment by monitoring body weight and any clinical signs of toxicity.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and characterization of HIF-2α inhibitors, integrating the assays described above.

Caption: A typical workflow for the discovery and characterization of HIF-2α inhibitors.

Conclusion and Future Perspectives

The successful development of HIF-2α PPI inhibitors represents a paradigm shift in cancer drug discovery, demonstrating that even challenging targets once deemed "undruggable" can be conquered with innovative approaches and a deep understanding of the underlying biology. The journey from the initial discovery of a cryptic pocket in HIF-2α to the FDA approval of Belzutifan is a testament to the power of integrating structural biology, biophysics, medicinal chemistry, and translational medicine.

The future of HIF-2α-targeted therapy is bright. Ongoing research is focused on expanding the application of these inhibitors to other cancer types where HIF-2α plays a role, developing next-generation inhibitors to overcome resistance, and exploring combination therapies with other targeted agents and immunotherapies. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to contribute to this exciting and impactful field, ultimately bringing new hope to patients with HIF-2α-driven cancers.

References

- Vertex AI Search. (2024, July 17).

- Patsnap Synapse. (2024, June 21). What are HIF-2α inhibitors and how do they work?

- PMC. (n.d.). Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor...

- PMC. (n.d.). Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy.

- PMC. (n.d.). Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond.

- Journal of Kidney Cancer and VHL. (2025, July 2). Hypoxia Inducible Factor-2α (HIF-2α)

- MDPI. (2025, July 23).

- ACS Publications - American Chemical Society. (2018, October 5). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl...

- PMC. (n.d.).

- PMC. (n.d.). Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor.

-

ClinicalTrials.gov. (n.d.). A Phase 2 Study of Belzutifan (PT2977, MK-6482) for the Treatment of Von Hippel Lindau (VHL) Disease-Associated Renal Cell Carcinoma (RCC) (MK-6482-004). Retrieved from [Link]

- Frontiers. (2025, December 10).

- ResearchGate. (n.d.). Regulation of HIF-2α and mechanism of action of belzutifan.

- Merck. (n.d.). Mechanism of Action for WELIREG® (belzutifan).

- University of Iowa Clinical Research and Trials. (n.d.). A Phase 2 Study to Evaluate the Efficacy and Safety of Belzutifan (MK-6482, formerly PT2977) Monotherapy in Participants With Advanced Pheochromocytoma/Paraganglioma (PPGL) , Pancreatic Neuroendocrine Tumor (pNET), von Hippel-Lindau (VHL) Disease-Assoc…

- MSD. (2018, May). A Phase 2 Study of Belzutifan (PT2977, MK-6482) for the treatment of Von Hippel Lindau (VHL) Disease-Associated Renal Cell Carcinoma (RCC) (MK-6482-004).

- National Cancer Institute. (n.d.). A Phase 2 Study of Belzutifan (PT2977, MK-6482) for the Treatment of Von Hippel Lindau (VHL) Disease-Associated Renal Cell Carcinoma (RCC) (MK-6482-004).

- MD Anderson Cancer Center. (n.d.). A Phase 2 Study to Evaluate the Efficacy and Safety of Belzutifan (MK-6482, formerly PT2977) Monotherapy in Participants with Advanced Pheochromocytoma/Paraganglioma (PPGL), Pancreatic Neuroendocrine Tumor (pNET), von Hippel-Lindau (VHL) Disease-Associated Tumors, Advanced Gastrointestinal Stromal Tumor (wt GIST), or Advanced Solid...

- Google Patents. (n.d.).

- Patsnap Synapse. (2024, June 21). What are HIF inhibitors and how do they work?

- bioRxiv. (2024, October 30).

- PMC - NIH. (2024, February 8). Therapeutic Targeting of Hypoxia-Inducible Factors in Cancer.

- Journal of the American Chemical Society. (2024, March 19). Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells.

- MDPI. (2024, April 29). Hypoxia-Inducible Factor-Dependent and Independent Mechanisms Underlying Chemoresistance of Hypoxic Cancer Cells.

- PubMed. (2023, July 13). Discovery of Cycloalkyl[ c]thiophenes as Novel Scaffolds for Hypoxia-Inducible Factor-2α Inhibitors.

- Arcus Biosciences. (n.d.). Selective Inhibition of Hypoxia-Inducible Factor (HIF)

- PubMed. (2021, December 9). Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α)

- PMC - NIH. (n.d.).

- Physiology.org. (n.d.).

- ResearchGate. (n.d.). Discovery of Cycloalkyl[c]thiophenes as Novel Scaffolds for Hypoxia-Inducible Factor-2α Inhibitors | Request PDF.

- PubMed. (2024, September 5). Recent progress in the development of hypoxia-inducible factor 2α (HIF-2α) modulators: Inhibitors, agonists, and degraders (2009-2024).

- Frontiers. (2018, June 11).

- UT Southwestern Medical Center. (2021, August 21). FDA approval of belzutifan culminates 25-year journey at UTSW from gene discovery to a first-in-class drug.

- ResearchGate. (2026, January 22). (PDF) Identification of novel HIF2α inhibitors: a structure‐based virtual screening approach.

- American Chemical Society. (2024, August 21).

- ResearchGate. (n.d.). Inhibition of HIF-2a by belzutifan. (A and B) Disruption of HIF-2a-ARNT...

- UroToday. (2025, June 3). ASCO 2025: Targeting HIF-2α: A New Frontier in Renal Cell Cancer Therapy.

- Arcus Biosciences. (n.d.). Discovery and Characterization of Novel, Potent, and Selective Hypoxia-Inducible Factor (HIF)-2α Inhibitors.

- PMC. (2026, January 6). Identification of novel HIF2α inhibitors: a structure‐based virtual screening approach.

- Arcus Biosciences. (n.d.). Novel, Potent, and Selective Hypoxia-Inducible Factor-2α (HIF-2α) Antagonists.

- Designing targeted dual inhibitors of HIF-1α and HIF-2α: Site identification by ligand competitive satur

- bioRxiv. (2025, May 30). Context-Dependent Variability Of HIF Heterodimers Influences Interactions With Macromolecular And Small Molecule Partners.

- Silcsbio. (n.d.).

- PMC. (n.d.). Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions.

- Revvity. (n.d.). User's guide: Alpha protein:protein interaction assays.

- MDPI. (2025, May 4). The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis.

- PMC. (2026, January 23).

Sources

- 1. Identification of HIF-2α-regulated genes that play a role in human microvascular endothelial sprouting during prolonged hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Hypoxia-Induced Reporter Genes with Different Half-Lives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enhancing the efficacy of VEGF inhibitors by co-inhibition of HIF in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. news-medical.net [news-medical.net]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. crownbio.com [crownbio.com]

- 16. assaygenie.com [assaygenie.com]

- 17. arcusbio.com [arcusbio.com]

- 18. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. e-century.us [e-century.us]

- 22. xenograft.org [xenograft.org]

Methodological & Application

Application Note: Synthesis of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol via Regioselective Suzuki Coupling

Executive Summary

This application note details the synthesis of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol , a highly specific biaryl scaffold often associated with Thyroid Hormone Receptor beta (THR-β) agonists (e.g., Resmetirom analogs).

The protocol utilizes a regioselective Suzuki-Miyaura cross-coupling reaction. The core challenge addressed here is the chemoselective coupling of an aryl boronic acid to a di-halogenated phenol (containing both bromine and chlorine) while preserving the chlorine atom and the free hydroxyl group. By exploiting the bond dissociation energy difference between C-Br and C-Cl, and utilizing a robust palladium catalyst system, this protocol achieves high yields without the need for protecting group manipulations.

Strategic Analysis & Retrosynthesis

Retrosynthetic Logic

The target molecule is disconnected at the biaryl bond. The choice of coupling partners is dictated by the need to retain the chlorine atom at the 3-position.

-

Partner A (Electrophile): 3-Bromo-5-chlorophenol .[1][2][3][4][5][6] The C-Br bond is significantly weaker (~69 kcal/mol) than the C-Cl bond (~81 kcal/mol), allowing for selective oxidative addition at the bromine site.

-

Partner B (Nucleophile): (3-Cyano-2-fluorophenyl)boronic acid .[7][8][9] The ortho-fluoro group introduces steric hindrance, requiring a catalyst with a large bite angle or high activity to facilitate transmetallation.

Reaction Scheme Diagram

Figure 1: Retrosynthetic disconnection strategy relying on chemoselective C-Br activation.

Critical Experimental Considerations

Catalyst Selection: Pd(dppf)Cl₂

For this specific transformation, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is the catalyst of choice.

-

Why? The large bite angle of the dppf ligand accelerates the reductive elimination step, which is crucial for sterically hindered biaryls (due to the ortho-fluoro group). Furthermore, this catalyst is exceptionally robust and less prone to oxidative addition into the aryl chloride compared to electron-rich monophosphines like PCy₃.

Base and Solvent System

-

Base: Potassium Carbonate (K₂CO₃) .[7] A weak inorganic base is sufficient. Since the starting material is a phenol (pKa ~8-10), 3.0 equivalents of base are used to deprotonate the phenol (preventing catalyst poisoning by acidic protons) and activate the boronic acid.

-

Solvent: 1,4-Dioxane / Water (4:1) . The aqueous component is essential for dissolving the inorganic base and facilitating the transmetallation step via the formation of a boronate species.

Detailed Experimental Protocol

Materials & Reagents Table

| Reagent | CAS Number | MW ( g/mol ) | Equiv. | Quantity (Example) |

| 3-Bromo-5-chlorophenol | 56962-04-0 | 207.45 | 1.0 | 1.00 g |

| (3-Cyano-2-fluorophenyl)boronic acid | 957061-13-1 | 164.93 | 1.2 | 0.95 g |

| Pd(dppf)Cl₂[8][9] · CH₂Cl₂ | 95464-05-4 | 816.64 | 0.05 | 197 mg |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 2.00 g |